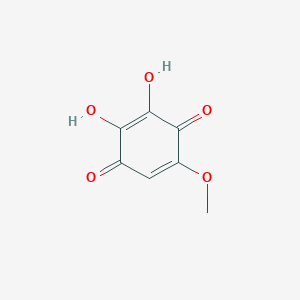
2,3-Dihydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione is a chemical compound with significant interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione typically involves the oxidation of suitable precursors under controlled conditions. One common method includes the use of methoxy-substituted cyclohexadiene derivatives, which are oxidized using reagents such as potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .
化学反応の分析
Types of Reactions
2,3-Dihydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: The methoxy and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted quinones and hydroquinones, which have applications in different chemical processes and research .
科学的研究の応用
2,3-Dihydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential cytotoxic effects on cancer cells.
Medicine: Investigated for its role in developing new anticancer drugs.
作用機序
The compound exerts its effects primarily through redox reactions, where it can act as an electron acceptor or donor. This property is crucial in its cytotoxic activity, where it induces oxidative stress in cancer cells, leading to apoptosis. The molecular targets include various cellular enzymes and pathways involved in redox regulation .
類似化合物との比較
Similar Compounds
2,5-Dimethoxycyclohexa-2,5-diene-1,4-dione: Another methoxy-substituted quinone with similar redox properties.
2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione: Exhibits prominent cytotoxicity against tumor cell lines.
2-Dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione: Known for its hypoglycemic activity.
Uniqueness
2,3-Dihydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual hydroxy and methoxy groups make it a versatile compound for various synthetic and research applications .
特性
CAS番号 |
141796-26-1 |
|---|---|
分子式 |
C7H6O5 |
分子量 |
170.12 g/mol |
IUPAC名 |
2,3-dihydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C7H6O5/c1-12-4-2-3(8)5(9)7(11)6(4)10/h2,9,11H,1H3 |
InChIキー |
CNDSMZVCTAUOPD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=O)C(=C(C1=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4'-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline}](/img/structure/B14266911.png)
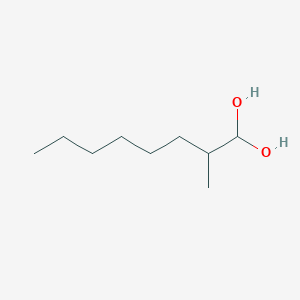

![Dimethyl [(3-nitrophenyl)methyl]phosphonate](/img/structure/B14266917.png)
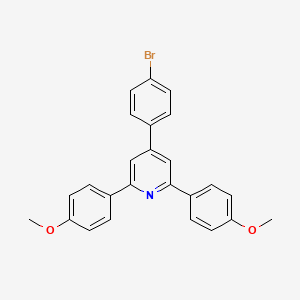
![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride](/img/structure/B14266942.png)
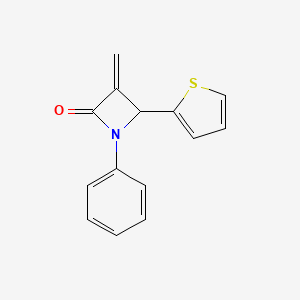
![13-(3,6,9,15-Tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-13-yl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-triene](/img/structure/B14266951.png)

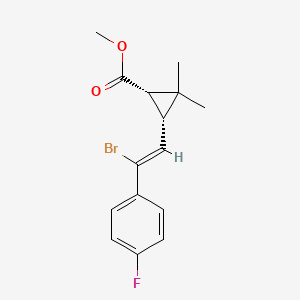
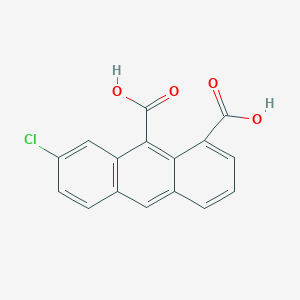
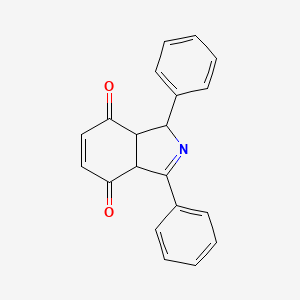
![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-methylsulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14266972.png)
